molecular formula C17H24N2O7S B2566535 Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate CAS No. 946285-74-1

Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2566535
CAS RN: 946285-74-1
M. Wt: 400.45
InChI Key: PZESVKNEMLQLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N2O7S and its molecular weight is 400.45. The purity is usually 95%.
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Scientific Research Applications

Analytical Chemistry Applications

A study developed a new sulfonate reagent, closely related to the chemical structure , for analytical derivatization in liquid chromatography. This reagent was designed to improve detection sensitivity and facilitate the removal of excess reagent, showcasing its utility in analytical methodologies (Hsin‐Lung Wu et al., 1997).

Antimicrobial Activity

Research has demonstrated the synthesis of bifunctional sulfonamide-amide derivatives, with one study reporting significant in vitro antibacterial and antifungal activities against a variety of bacterial and fungal strains. These findings highlight the compound's potential as a base structure for developing new antimicrobial agents (B. Abbavaram & H. Reddyvari, 2013).

Therapeutic Potential

Further research has focused on the synthesis and biological evaluation of novel compounds derived from the chemical structure of interest. For example, a study explored the synthesis of sulfonyl hydrazones with piperidine derivatives, investigating their antioxidant capacity and anticholinesterase activity. This study suggests potential therapeutic applications for diseases where oxidative stress and cholinesterase activity are implicated (Nurcan Karaman et al., 2016).

Synthesis of Novel Compounds

Another study detailed an improved synthesis method for an intermediate crucial in the production of the anti-hypertensive drug Doxazosin. This showcases the role of similar compounds in facilitating the synthesis of clinically important drugs (C. Ramesh et al., 2006).

Structural Studies

Crystal structure analysis of related compounds provides insights into their conformation and potential interactions, which is critical for drug design and development. A study reported the crystal structure of a closely related compound, offering valuable information for the engineering of new molecules with desired biological activities (Md. Serajul Haque Faizi et al., 2016).

properties

IUPAC Name

ethyl 4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O7S/c1-2-23-17(20)18-6-8-19(9-7-18)27(21,22)11-3-10-24-14-4-5-15-16(12-14)26-13-25-15/h4-5,12H,2-3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZESVKNEMLQLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate

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